molecular formula C16H17N3O4 B2949297 (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide CAS No. 1396890-90-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Cat. No. B2949297
CAS RN: 1396890-90-6
M. Wt: 315.329
InChI Key: NFCVHHHGDMRNMI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of various enzymes and proteins that are involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is its potential therapeutic applications in the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and to determine its potential use in the treatment of inflammatory and cancerous diseases. Another future direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, future studies could focus on improving the synthesis method of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and developing new derivatives with improved pharmacological properties.
In conclusion, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-cancer activities and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxypyrimidine-5-amine in the presence of acetic acid and acetic anhydride to form the intermediate 3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. This intermediate is then converted to the desired product, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide, by recrystallization using ethanol as a solvent.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-21-13-6-4-11(8-14(13)22-2)5-7-15(20)19-12-9-17-16(23-3)18-10-12/h4-10H,1-3H3,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVHHHGDMRNMI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide

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